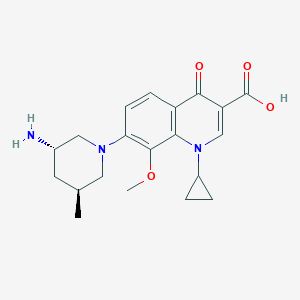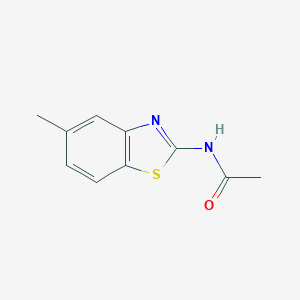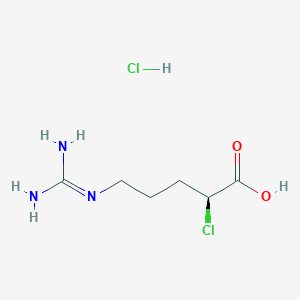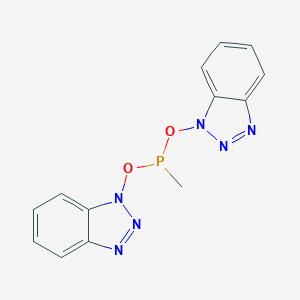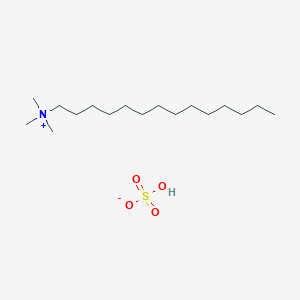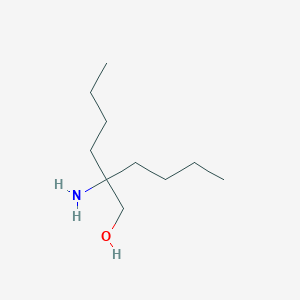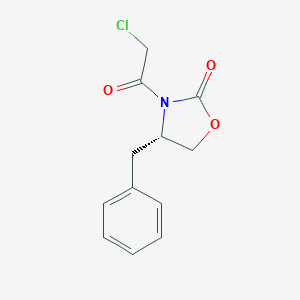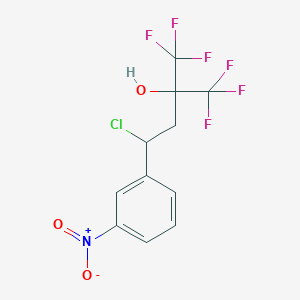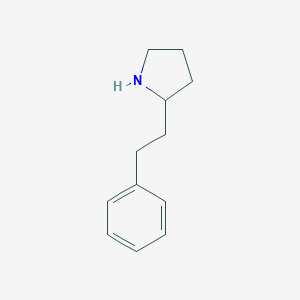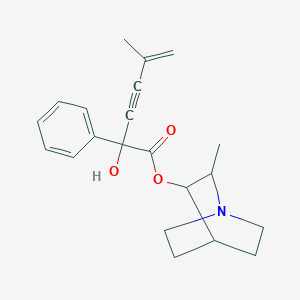
2-(4-Methylphenyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Methylphenyl)phenol, such as alkylaminophenol derivatives, involves reactions like the Petasis reaction, which is a multicomponent reaction providing a straightforward route to such compounds. These synthetic strategies are crucial for constructing the complex molecular architecture of this compound derivatives from simpler starting materials (Ulaş, 2021).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized using spectroscopic methods such as FTIR, UV-Vis, and NMR, alongside computational studies like density functional theory (DFT). These analyses provide insights into the electronic and structural properties, bond lengths, angles, and molecular orbitals, which are essential for understanding the chemical behavior and reactivity of these compounds (Ulaş, 2021).
Chemical Reactions and Properties
This compound derivatives participate in various chemical reactions, including C-S coupling and C-H functionalization, which are pivotal in organic synthesis. These reactions enable the introduction of different functional groups, thereby altering the chemical properties and expanding the utility of these compounds in synthetic chemistry (Xu et al., 2010).
Physical Properties Analysis
The physical properties of this compound derivatives, such as thermal stability and molecular weight, are characterized using techniques like thermogravimetric analysis (TGA) and size exclusion chromatography (SEC). These properties are crucial for determining the suitability of these compounds in various applications, including material science and polymer chemistry (Kaya & Yildirim, 2007).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as their redox behavior, are explored through electrochemical studies. These studies reveal the HOMO and LUMO energy levels, which are significant for understanding the electron-donating and -accepting abilities of these compounds. Such properties are essential for their applications in electronic and photonic devices (Kaya & Yildirim, 2007).
Scientific Research Applications
Biological Applications : 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a derivative of 2-(4-Methylphenyl)phenol, shows compatibility in molecular properties, suggesting potential use in biological applications (Ulaş, 2021)(Ulaş, 2021).
Anticancer Activity : A compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, demonstrates weak anticancer activity against T47D breast cancer cells while maintaining stability (Sukria et al., 2020)(Sukria et al., 2020).
Pharmaceutical and Food Industries : Certain derivatives exhibit antiradical activity, suggesting potential as active components in the pharmaceutical and food industries (Kaştaş et al., 2017)(Kaştaş et al., 2017).
Synthesis Applications : The compound is utilized in a copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization, providing a method for synthesizing 2-(phenylthio)phenols from simple phenols and aromatic halides, which can be used in pharmaceuticals and cosmetics (Xu et al., 2010)(Xu et al., 2010).
Solvatochromic Switches : Nitro-substituted derivatives act as solvatochromic switches, indicating changes in color in solutions by subtle changes in medium polarity (Nandi et al., 2012)(Nandi et al., 2012).
Thermal Stability : The thermal stability of certain oligomer-metal complex compounds of this compound follows a specific order, indicating their potential in materials science (Doğan & Kaya, 2007)(Doğan & Kaya, 2007).
Antimicrobial and Antidiabetic Activities : 4-Aminophenol derivatives show broad-spectrum antimicrobial and antidiabetic activities, suggesting their potential use in pharmaceuticals and food additives (Rafique et al., 2022)(Rafique et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 2-methoxy-6-{(e)-[(4-methylphenyl)imino]methyl}phenol, has been found to interact with estrogen receptors . The role of estrogen receptors is to bind estrogens, which are primary female sex hormones, and regulate gene expression.
Mode of Action
It’s known that phenolic compounds, in general, can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical reactions, including electrophilic aromatic substitution .
properties
IUPAC Name |
2-(4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFKRTRYOSBWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



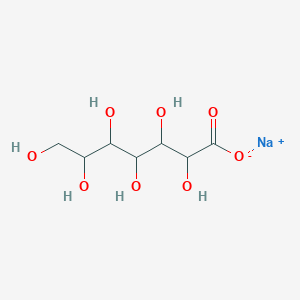

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
